molecular formula C19H21FN2O2S B2565604 2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide CAS No. 1797888-04-0

2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B2565604
CAS No.: 1797888-04-0
M. Wt: 360.45
InChI Key: ZBWGERHIMQLPMN-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a thioether linkage, and a methoxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps:

  • Formation of the Thioether Linkage

      Starting Materials: 4-fluorothiophenol and 4-bromoacetophenone.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

      Product: 4-fluorophenylthioacetophenone.

  • Amide Bond Formation

      Starting Materials: 4-fluorophenylthioacetophenone and 4-(3-methoxypyrrolidin-1-yl)aniline.

      Reaction Conditions: The reaction is typically performed using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM) at room temperature.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger batch sizes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

      Conditions: Typically carried out in an organic solvent like acetonitrile (CH₃CN) at room temperature.

      Products: Sulfoxides or sulfones, depending on the extent of oxidation.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Conducted in an inert atmosphere (e.g., nitrogen) in solvents such as tetrahydrofuran (THF).

      Products: Reduced forms of the compound, potentially affecting the thioether or amide functionalities.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar aprotic solvents like DMF or DMSO at elevated temperatures.

      Products: Substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

Biologically, this compound may serve as a probe to study the interactions of fluorinated and thioether-containing molecules with biological systems. Its structural features could be exploited to investigate enzyme binding sites or receptor interactions.

Medicine

In medicinal chemistry, this compound could be explored for its potential pharmacological properties. The presence of the fluorophenyl and methoxypyrrolidine groups suggests it may interact with specific biological targets, potentially leading to the development of new therapeutic agents.

Industry

Industrially, this compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals. Its unique structure may impart desirable properties to final products, such as enhanced stability or bioavailability.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may act by binding to enzymes or receptors, thereby modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the thioether linkage might facilitate covalent bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-((4-chlorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide: Similar structure with a chlorine atom instead of fluorine.

    2-((4-fluorophenyl)thio)-N-(4-(3-hydroxypyrrolidin-1-yl)phenyl)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.

    2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

The uniqueness of 2-((4-fluorophenyl)thio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the fluorophenyl group, in particular, can significantly influence its pharmacokinetic properties and binding interactions compared to similar compounds.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2S/c1-24-17-10-11-22(12-17)16-6-4-15(5-7-16)21-19(23)13-25-18-8-2-14(20)3-9-18/h2-9,17H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWGERHIMQLPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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